molecular formula C10H19ClN2O2 B2555747 (R)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride CAS No. 1286208-96-5

(R)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride

Cat. No.: B2555747
CAS No.: 1286208-96-5
M. Wt: 234.72
InChI Key: BMNJYMNFGVLTFB-SBSPUUFOSA-N
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Description

®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both a pyrrolidine and a tetrahydropyran ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable diol or alcohol with an aldehyde or ketone in the presence of an acid catalyst.

    Coupling of the Two Rings: The final step involves the coupling of the pyrrolidine and tetrahydropyran rings through a suitable linker, such as a methylene group, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins, nucleic acids, and other biomolecules makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride has potential applications as a pharmaceutical intermediate. Its unique structure and reactivity make it a promising candidate for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its versatility and reactivity make it a valuable component in various industrial processes, including the synthesis of high-performance materials and the development of new chemical technologies.

Mechanism of Action

The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
  • (S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride
  • ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanol

Uniqueness

®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride is unique due to its specific stereochemistry and the presence of both pyrrolidine and tetrahydropyran rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo a wide range of chemical reactions and interact with diverse molecular targets further enhances its versatility and potential for scientific research and industrial applications.

Properties

IUPAC Name

[(3R)-3-aminopyrrolidin-1-yl]-(oxan-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c11-9-1-4-12(7-9)10(13)8-2-5-14-6-3-8;/h8-9H,1-7,11H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNJYMNFGVLTFB-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C(=O)C2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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